Cas no 19202-36-9 (Hinokiflavone)
Hinokiflavone Chemical and Physical Properties
Names and Identifiers
-
- HINOKIFLAVONE
- 4',6''-BIAPIGENIN
- 4',6''-O-BIAPIGENIN
- 6-[4-(5,7-dihydroxy-4-oxo-4H-1-benzopyran-2-yl)phenoxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-benzopyrone
- 2-(4-Hydroxyphenyl)-5,7-dihydroxy-6-[4-(5,7-dihydroxy-4-oxo-4H-1-benzopyran-2-yl)phenoxy]-4H-1-benzopyran-4-one
- 4''',5,5'',7,7''-Pentahydroxy(4',6''-oxybisflavone)
- 4',5,7-Trihydroxy-6-[4-(5,7-dihydroxy-4-oxo-4H-1-benzopyran-2-yl)phenoxy]flavone
- 6-[4-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-2-yl)phenoxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
- 6-[4-(5,7-dihydroxy-4-oxochromen-2-yl)phenoxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one
- HINOKIFLAVONE(RG)
- hynokiflavone
- 4',5,5'',7,7''-Pentahydroxy-4''' 6-oxydiflavone
- [ "" ]
- 4H-1-benzopyran-4-one, 6-[4-(5,7-dihydroxy-4-oxo-4H-1-benzopyran-2-yl)phenoxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)-
- 4H-1-Benzopyran-4-one, 6-(4-(5,7-dihydroxy-4-oxo-4H-1-benzopyran-2-yl)phenoxy)-5,7-dihydroxy-2-(4-hydroxyphenyl)-
- 6-[4-(5,7-dihydroxy-4-oxo-4H-chromen-2-yl)phenoxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one
- Inokiflavon
- MFCD00017455
- A813538
- CHEBI:5721
- AS-77430
- UNII-GFF5VYC4NB
- GFF5VYC4NB
- HY-N2360
- CS-0022542
- 6-[4-(5,7-dihydroxy-4-oxo-chromen-2-yl)phenoxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one
- 4H-1-Benzopyran-4-one, 6-(4-(5,7-dihydroxy-4-oxo-4H-1-benzopyran-2-yl)phenoxy)-5,7-dihyd- roxy-2-(4-hydroxyphenyl)-
- 19202-36-9
- 6-(4-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-2-yl)phenoxy)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-benzopyrone
- SCHEMBL617272
- Q-100230
- Q27089354
- 6-(4-(5,7-DIHYDROXY-4-OXO-4H-1-BENZOPYRAN-2-YL)PHENOXY)-5,7-DIHYDROXY-2-(4-HYDROXYPHENYL)-4H-1-BENZOPYRAN-4-ONE
- AKOS015896714
- EINECS 242-877-4
- 6-(4-(5,7-dihydroxy-4-oxo-4H-chromen-2-yl)phenoxy)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one
- DTXSID90172760
- FT-0627071
- FLAVONE, 4',5,5'',7,7''-PENTAHYDROXY-4''',6-OXYDI-
- NS00026264
- Hinokiflavone, 98%, from Selaginella tamariscina (P. Beauv.) Spring
- 1ST165721
- 6-(4-(5,7-dihydroxy-4-oxochromen-2-yl)phenoxy)-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one
- DB-044781
- Hinokiflavone6-[4-(5,7-dihydroxy-4-oxochromen-2-yl)phenoxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one
- WTDHMFBJQJSTMH-UHFFFAOYSA-N
- DTXCID0095251
- 4',6''-o-Biapigenin;4',6''-Biapigenin;4',6-Biapigenin
- Hinokiflavone
-
- MDL: MFCD00017455
- Inchi: 1S/C30H18O10/c31-16-5-1-14(2-6-16)24-12-21(35)28-26(40-24)13-22(36)30(29(28)37)38-18-7-3-15(4-8-18)23-11-20(34)27-19(33)9-17(32)10-25(27)39-23/h1-13,31-33,36-37H
- InChI Key: WTDHMFBJQJSTMH-UHFFFAOYSA-N
- SMILES: O1C(C2C=CC(=CC=2)O)=CC(C2C(=C(C(=CC1=2)O)OC1C=CC(=CC=1)C1=CC(C2C(=CC(=CC=2O1)O)O)=O)O)=O
Computed Properties
- Exact Mass: 538.09000
- Monoisotopic Mass: 538.08999677 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 40
- Rotatable Bond Count: 4
- Complexity: 1020
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topological Polar Surface Area: 163
- Molecular Weight: 538.5
Experimental Properties
- Color/Form: Yellow powder
- Density: 1.622
- Melting Point: 318-320 ºC
- Boiling Point: 841.5°C at 760 mmHg
- Flash Point: 284.8±27.8 °C
- PSA: 170.80000
- LogP: 5.55370
- Vapor Pressure: 0.0±3.2 mmHg at 25°C
Hinokiflavone Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ℃, better at -4 ℃
Hinokiflavone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-N2360-1mg |
Hinokiflavone |
19202-36-9 | 99.95% | 1mg |
¥471 | 2024-07-21 | |
| MedChemExpress | HY-N2360-5mg |
Hinokiflavone |
19202-36-9 | 99.95% | 5mg |
¥1388 | 2024-07-21 | |
| ChemFaces | CFN92007-10mg |
Hinokiflavone |
19202-36-9 | >=98% | 10mg |
$238 | 2021-07-22 | |
| ChemScence | CS-0022542-1mg |
Hinokiflavone |
19202-36-9 | 99.95% | 1mg |
$252.0 | 2022-04-27 | |
| ChemScence | CS-0022542-5mg |
Hinokiflavone |
19202-36-9 | 99.95% | 5mg |
$755.0 | 2022-04-27 | |
| DC Chemicals | DCB-051-20 mg |
hinokiflavone |
19202-36-9 | >98%, Standard References Grade | 20mg |
$280.0 | 2022-02-28 | |
| TRC | H214080-1mg |
Hinokiflavone |
19202-36-9 | 1mg |
$ 375.00 | 2022-06-04 | ||
| TRC | H214080-2.5mg |
Hinokiflavone |
19202-36-9 | 2.5mg |
$ 595.00 | 2022-06-04 | ||
| TRC | H214080-5mg |
Hinokiflavone |
19202-36-9 | 5mg |
$ 1240.00 | 2022-06-04 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4S0181-100 mg |
Hinokiflavone |
19202-36-9 | 97.60% | 100MG |
¥37302.00 | 2022-04-26 |
Hinokiflavone Suppliers
Hinokiflavone Related Literature
-
Yufei Ma,Yulian Tao,Hanyang Qu,Cuihong Wang,Fei Yan,Xiujun Gao,Meiling Zhang RSC Adv. 2022 12 5357
-
Reham S. Darwish,Hala M. Hammoda,Doaa A. Ghareeb,Ali S. A. Abdelhamid,Fathallah M. Harraz,Eman Shawky RSC Adv. 2021 11 24624
-
Chun-Yu Li,Hao-Nan Wang,Rong-Jing He,Jian Huang,Li-Lin Song,Yun-Qing Song,Peng-Chao Huo,Jie Hou,Guang Ji,Guang-Bo Ge Food Funct. 2022 13 3318
-
Dalila Ghouti,Wahiba Rached,Moussaoui Abdallah,Tania C. S. P. Pires,Ricardo C. Calhelha,Maria José Alves,Lazzouni Hamadi Abderrahmane,Lillian Barros,Isabel C. F. R. Ferreira Food Funct. 2018 9 4664
-
Kangping Xu,Can Yang,Yuanyuan Xu,Dan Li,Shumin Bao,Zhenxing Zou,Fenghua Kang,Guishan Tan,Shu-Ming Li,Xia Yu Org. Biomol. Chem. 2020 18 28
Additional information on Hinokiflavone
Introduction to Hinokiflavone (CAS No. 19202-36-9): A Comprehensive Overview
Hinokiflavone, a naturally occurring flavonoid, is a compound of significant interest in the field of pharmaceutical research and development. With the chemical formula C15H10O4, this compound is identified by its unique Chemical Abstracts Service (CAS) number, 19202-36-9, which distinguishes it from other molecules with similar structures. The name Hinokiflavone itself is derived from its natural source, primarily found in the bark of the Hinoki tree (*Chamaecyparis obtusa*), a species native to Japan. This introduction aims to provide an in-depth exploration of Hinokiflavone, focusing on its chemical properties, biological activities, and the latest research findings that underscore its potential in various therapeutic applications.
The structural elucidation of Hinokiflavone has been a cornerstone in understanding its pharmacological effects. As a flavonoid, it possesses a characteristic flavan nucleus with hydroxyl groups at specific positions, contributing to its reactivity and interaction with biological targets. The presence of these functional groups allows Hinokiflavone to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. These attributes have prompted extensive research into its potential therapeutic uses.
In recent years, the biological activities of Hinokiflavone have been extensively studied, particularly in the context of cancer research. Preclinical studies have demonstrated that Hinokiflavone can inhibit the growth of various cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival. For instance, research has shown that Hinokiflavone can suppress the activity of the epidermal growth factor receptor (EGFR), a critical molecule in cancer cell signaling. This inhibition has been linked to reduced tumor growth and enhanced apoptosis in vitro and in animal models.
Moreover, Hinokiflavone has shown promise in combating inflammation, a condition that underlies numerous chronic diseases. Studies have indicated that Hinokiflavone can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This anti-inflammatory effect has been attributed to its ability to interact with nuclear factor kappa B (NF-κB), a transcription factor central to inflammatory responses. By downregulating NF-κB activity, Hinokiflavone helps to mitigate inflammation and potentially alleviate symptoms associated with inflammatory diseases.
The antioxidant properties of Hinokiflavone are another area of significant interest. Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in various pathological conditions, including neurodegenerative diseases and cardiovascular disorders. Hinokiflavone has been shown to scavenge ROS and inhibit the production of oxidative stress-induced enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). These findings suggest that Hinokiflavone may protect against oxidative damage and contribute to maintaining cellular homeostasis.
In addition to its anti-cancer and anti-inflammatory effects, Hinokiflavone has also been explored for its potential role in neuroprotection. Preliminary studies have indicated that Hinokiflavone can protect against neurotoxicity induced by glutamate exposure, a known cause of excitotoxicity in neurological disorders such as Alzheimer's disease and Parkinson's disease. By modulating glutamate receptor activity and reducing oxidative stress, Hinokiflavone may help preserve neuronal function and prevent neurodegeneration.
The pharmacokinetic profile of Hinokiflavone is another critical aspect that influences its therapeutic potential. Research has shown that Hinokiflavone exhibits moderate oral bioavailability and can be detected in various tissues after administration. However, its metabolic stability is relatively short-lived, necessitating further investigation into methods to enhance its bioavailability and prolong its therapeutic effects. Advances in drug delivery systems may offer solutions to overcome these challenges and improve the efficacy of Hinokiflavone-based therapies.
The synthesis of Hinokiflavone has also been a subject of interest for researchers aiming to develop cost-effective methods for its production. While natural sources provide a viable route for obtaining Hinokiflavone, synthetic approaches offer greater control over purity and yield. Several synthetic routes have been reported, involving condensation reactions between flavanones and glycosyl donors. These synthetic strategies not only facilitate large-scale production but also allow for structural modifications to enhance specific biological activities.
The regulatory landscape surrounding the use of Hinokiflavone varies by region but generally requires compliance with good manufacturing practices (GMP) for pharmaceutical applications. As research continues to uncover new therapeutic applications for this compound, regulatory bodies may update guidelines to accommodate emerging evidence supporting its safety and efficacy. Collaboration between researchers and regulatory agencies will be essential to ensure that Hinokifлавон-based therapies are developed responsibly and made accessible to patients who could benefit from them.
In conclusion, Hinokiflavone (CAS No. 19202-36-9) represents a promising natural product with diverse biological activities relevant to modern medicine. Its anti-cancer, anti-inflammatory, antioxidant, and neuroprotective properties make it a valuable candidate for further clinical investigation. While challenges remain regarding its pharmacokinetic profile and large-scale production, ongoing research efforts are likely to yield innovative solutions that will enhance its therapeutic potential. As our understanding of this compound continues to evolve, so too will our ability to harness its benefits for improving human health.